

Spectroscopic Profile of 2-Hydrazino-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydrazino-1H-benzimidazole**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydrazino-1H-benzimidazole**, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Hydrazino-1H-benzimidazole**. This information is critical for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Hydrazino-1H-benzimidazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12.0 - 13.6	Broad Singlet	Imidazole N-H
~6.9 - 7.3	Multiplet	Aromatic C-H
Not available	Not available	Hydrazino N-H
Not available	Not available	Hydrazino NH ₂

Note: The exact chemical shifts for the hydrazino protons are not readily available in the reviewed literature. These protons may exhibit broad signals and their chemical shifts can be highly dependent on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Hydrazino-1H-benzimidazole**

Chemical Shift (δ) ppm	Assignment
Not available	C2 (Carbon attached to the hydrazino group)
Not available	Aromatic Carbons

Note: Specific ^{13}C NMR data for **2-Hydrazino-1H-benzimidazole** is not explicitly available in the public domain. The data for benzimidazole derivatives can vary significantly based on substitution.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2-Hydrazino-1H-benzimidazole**

Wavenumber (cm^{-1})	Intensity	Assignment
3370 - 3160	Strong	N-H Stretching (Imidazole and Hydrazino groups)[1]
~1620 - 1600	Medium to Strong	C=N Stretching (Imidazole ring)[1]
Not available	Not available	N-H Bending
Not available	Not available	Aromatic C-H Stretching
Not available	Not available	Aromatic C=C Bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Hydrazino-1H-benzimidazole**

m/z	Relative Intensity (%)	Assignment
148	Not available	[M] ⁺ (Molecular Ion)
Not available	Not available	Fragmentation Ions

Note: While the molecular weight of **2-Hydrazino-1H-benzimidazole** is 148.17 g/mol, detailed fragmentation patterns from experimental mass spectra are not readily available. The fragmentation of benzimidazole derivatives often involves the cleavage of the substituent at the 2-position and subsequent ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on common practices for benzimidazole derivatives.

NMR Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the **2-Hydrazino-1H-benzimidazole** sample.
 - Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for benzimidazole derivatives as it solubilizes them well and allows for the observation of exchangeable N-H protons.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
 - Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
 - Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

- Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.

IR Spectroscopy

- Sample Preparation:
 - For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
 - Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the sample over a typical range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

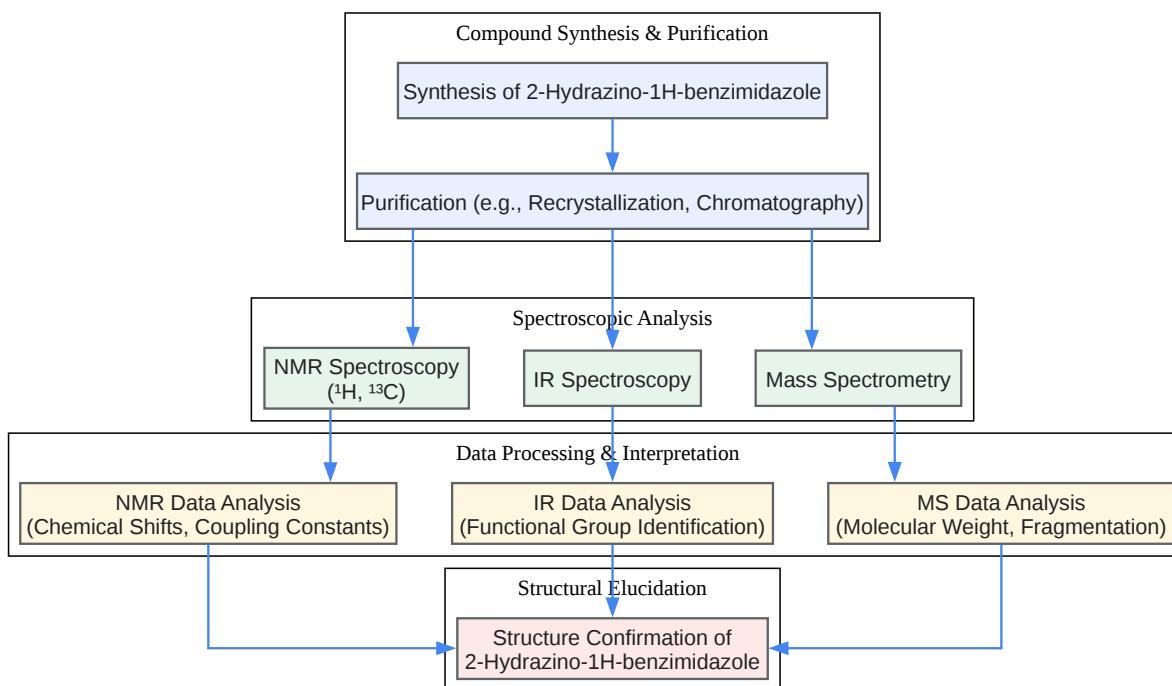
Mass Spectrometry

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via a suitable ionization method.
- Data Acquisition:
 - Employ an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

- For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydrazino-1H-benzimidazole**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-Hydrazino-1H-benzimidazole**.

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References

- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
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